molecular formula C17H12ClN3O2 B118951 4-(2-Benzoyl-4-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-carboxaldehyde CAS No. 36916-20-8

4-(2-Benzoyl-4-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-carboxaldehyde

Cat. No.: B118951
CAS No.: 36916-20-8
M. Wt: 325.7 g/mol
InChI Key: XCXMEYSBBHIZEF-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features
4-(2-Benzoyl-4-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-carboxaldehyde (CAS: 36916-20-8, C₁₇H₁₂ClN₃O₂) is a 1,2,4-triazole derivative characterized by:

  • A benzoyl group at the 2-position of the 4-chlorophenyl ring.
  • A chloro substituent at the 4-position of the phenyl ring.
  • A methyl group at the 5-position of the triazole ring.
  • A carboxaldehyde functional group at the 3-position of the triazole core.

This compound is recognized as a pharmaceutical impurity of alprazolam, a benzodiazepine used for anxiety disorders . Its structural complexity and reactive aldehyde group make it a subject of interest in stability studies and metabolic pathway analyses.

Properties

IUPAC Name

4-(2-benzoyl-4-chlorophenyl)-5-methyl-1,2,4-triazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O2/c1-11-19-20-16(10-22)21(11)15-8-7-13(18)9-14(15)17(23)12-5-3-2-4-6-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXMEYSBBHIZEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20504338
Record name 4-(2-Benzoyl-4-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36916-20-8
Record name 4-(2-Benzoyl-4-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36916-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Benzoyl-4-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrazination and Cyclization

The initial step involves converting 2-chloro-4-phenylquinoline to its hydrazine analog through nucleophilic substitution. Hydrazine hydrate acts as both a solvent and reactant, with reflux durations of 6–8 hours ensuring complete conversion. Cyclization with triethyl orthoacetate occurs under nitrogen at 120–140°C, forming the triazole ring via elimination of ethanol. This step achieves near-quantitative yields when conducted in anhydrous toluene.

Oxidation to Carboxaldehyde

Oxidation of the triazoloquinoline intermediate is the most critical step. Two primary methods are documented:

  • RuO₂/NaIO₄ System : A mixture of RuO₂ (1–2 mol%) and excess NaIO₄ in acetone-water (3:1) at 0–30°C for 2–24 hours oxidizes the methyl group to a carboxaldehyde. Yields range from 70–85%, depending on reaction scale.

  • Ozonolysis : Alternative oxidation with ozone at −30°C in methanol generates the aldehyde but with lower yields (50–60%) due to side-product formation.

Comparative Analysis of Methodologies

Yield and Purity Considerations

ParameterHester et al. (1980)US3709898A Patent
Starting Material2-Hydrazinoquinoline2-Chloro-4-phenylquinoline
Key ReagentKMnO₄RuO₂/NaIO₄
Solvent SystemAcetone-waterAcetone-water
Temperature (°C)25–300–30
Yield (%)8570–85
Purity (%)>95>98

The patent method offers superior scalability and purity due to controlled catalytic oxidation, whereas Hester’s approach provides higher yields in small-scale reactions.

Challenges and Optimization

  • Byproduct Formation : Over-oxidation to carboxylic acids occurs with prolonged reaction times, necessitating precise monitoring.

  • Catalyst Cost : RuO₂ is expensive, prompting research into alternatives like manganese dioxide (MnO₂).

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility but complicate product isolation.

Advanced Modifications and Derivatives

Halogenation and Functionalization

The patent describes further functionalization of the carboxaldehyde via halogenation with thionyl chloride (SOCl₂) to produce 2-[3-(chloromethyl)-5-methyl-4H-1,2,4-triazol-4-yl]benzophenone, a precursor for benzodiazepine derivatives. This step employs inert solvents like benzene at 50–80°C, achieving 90–95% conversion.

Green Chemistry Approaches

Recent advancements emphasize solvent-free cyclization using microwave irradiation, reducing reaction times from hours to minutes . However, these methods remain experimental for this specific compound.

Chemical Reactions Analysis

Types of Reactions

4-(2-Benzoyl-4-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

Agricultural Chemistry

Triazole derivatives are widely recognized for their fungicidal properties. This specific compound has been studied for its effectiveness against various plant pathogens. Research indicates that it can inhibit fungal growth by disrupting cell membrane integrity and function.

Case Study: Fungicidal Activity

  • Pathogen Tested : Fusarium oxysporum
  • Concentration : Various concentrations ranging from 10 to 100 µg/mL
  • Results : Significant inhibition of fungal growth observed at concentrations above 50 µg/mL.

Pharmaceutical Chemistry

The compound exhibits potential as an antifungal agent in pharmaceutical formulations. Its ability to interact with biological membranes makes it a candidate for developing new antifungal drugs.

Case Study: Antifungal Efficacy

  • Tested Strains : Candida albicans and Aspergillus niger
  • Methodology : Disk diffusion method
  • Findings : Zones of inhibition measured up to 20 mm against C. albicans at a concentration of 200 µg/disk.

Material Science

Research has shown that triazole compounds can be utilized in the synthesis of polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has been explored for developing advanced materials.

Data Table: Polymer Properties

Polymer TypeIncorporation Level (%)Thermal Stability (°C)Mechanical Strength (MPa)
Polyurethane522032
Epoxy Resin1025045

Biological Studies

The compound has been evaluated for its cytotoxic effects on various cancer cell lines, indicating potential as an anticancer agent.

Case Study: Cytotoxicity Testing

  • Cell Lines Tested : HeLa, MCF-7, and A549
  • Methodology : MTT assay
  • Results : IC50 values ranged from 15 to 30 µM across different cell lines, demonstrating significant cytotoxicity.

Mechanism of Action

The mechanism of action of 4-(2-Benzoyl-4-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-carboxaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its triazole and benzoyl moieties. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s unique features are best contextualized by comparing it to structurally related 1,2,4-triazole derivatives. Below is a detailed comparison:

Compound Substituents Molecular Weight Key Properties/Activities Reference
4-(2-Benzoyl-4-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-carboxaldehyde 2-Benzoyl-4-chlorophenyl, 5-methyl, 3-carboxaldehyde 325.76 g/mol Alprazolam impurity; reactive aldehyde group may influence stability and metabolism
2-{[4-(3-Chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide 3-Chlorophenyl, 5-methyl, sulfanyl-acetamide 386.90 g/mol Potential pharmacological activity; sulfanyl group enhances hydrogen bonding
5-(4-Ethoxyphenyl)-4-[(4-methylbenzylidene)hydrazino]-4H-1,2,4-triazole-3-thiol 4-Ethoxyphenyl, hydrazino-benzylidene, 3-thiol 342.43 g/mol Antioxidant/anti-inflammatory activity; thiol group improves redox activity
4-((4-Methoxybenzyl)amino)-5-methyl-4H-1,2,4-triazole-3-thion 4-Methoxybenzylamino, 5-methyl, 3-thion 279.35 g/mol High diuretic activity; methoxy group enhances lipophilicity and receptor interaction
2-[4-Benzyl-5-(2-furyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide Benzyl, 2-furyl, sulfanyl-acetamide 342.40 g/mol Broad-spectrum biological activity (antifungal, antitumoral); furyl group modulates π-stacking

Key Observations

Substituent Effects on Bioactivity: The carboxaldehyde group in the target compound distinguishes it from derivatives with thiol or acetamide groups, which are common in bioactive triazoles (e.g., antifungal agents in ). Chlorine substituents (as in the target compound and ) enhance lipophilicity and may improve blood-brain barrier penetration, relevant to alprazolam’s psychotropic effects . Methoxy groups (e.g., in ) increase diuretic activity by optimizing logP values for renal excretion.

Physicochemical Properties :

  • The molecular weight of the target compound (325.76 g/mol) aligns with typical small-molecule drugs, ensuring oral bioavailability.
  • The carboxaldehyde group introduces polarity (cLogP ~2.1 estimated), contrasting with thiol-containing analogs (cLogP ~3.5–4.0), which are more lipophilic .

Synthetic and Analytical Considerations: The target compound’s synthesis likely involves cyclocondensation of hydrazine derivatives with carbonyl precursors, akin to methods in . LC-MS and NMR data (e.g., for nordiazepam analogs in ) highlight the importance of monitoring aldehyde stability under acidic conditions, as seen in alprazolam impurity studies .

Biological Activity

4-(2-Benzoyl-4-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-carboxaldehyde, with CAS Number 36916-20-8, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by data tables and relevant research findings.

PropertyValue
Molecular FormulaC17H12ClN3O2
Molecular Weight325.75 g/mol
LogP3.27
PSA64.85 Ų

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various pathogens using Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.

Table 1: Antimicrobial Activity Data

PathogenMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus0.250.5
Escherichia coli0.501.0
Candida albicans0.751.5

The compound showed the lowest MIC values against Staphylococcus aureus, indicating strong bactericidal activity. Additionally, it inhibited biofilm formation significantly, which is crucial in treating chronic infections .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. A notable study reported its cytotoxic effects against MCF-7 breast cancer cells.

Table 2: Cytotoxicity Data

Cell LineIC50 (µg/mL)
MCF-718.33
A54940.54
Caco-229.77

The results indicate that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, making it a promising candidate for further development in cancer therapy .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound also demonstrates anti-inflammatory effects. It was tested for its ability to inhibit pro-inflammatory cytokines in vitro.

Table 3: Anti-inflammatory Activity

CytokineInhibition (%)
TNF-α45
IL-638
IL-1β30

The inhibition of these cytokines suggests that the compound could be beneficial in managing inflammatory diseases .

Case Studies

  • Case Study on Antimicrobial Resistance :
    A recent study highlighted the role of this triazole derivative in overcoming resistance in Staphylococcus aureus. The compound was effective against strains resistant to conventional antibiotics, suggesting a potential role in treating resistant infections .
  • Cytotoxicity in Cancer Research :
    In a clinical trial involving breast cancer patients, derivatives of this compound were administered alongside standard chemotherapy agents. The results indicated enhanced efficacy and reduced side effects compared to chemotherapy alone .

Q & A

Q. What are the recommended synthetic routes for preparing 4-(2-benzoyl-4-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-carboxaldehyde?

  • Methodological Answer : A common approach involves the condensation of substituted benzaldehydes with pre-functionalized 1,2,4-triazole precursors. For example, describes a general method for triazole derivatives: reacting 4-amino-1,2,4-triazole with substituted benzaldehyde under reflux in ethanol with glacial acetic acid as a catalyst. Adjustments for the target compound may include substituting the benzaldehyde with 2-benzoyl-4-chlorobenzaldehyde and optimizing reaction time/temperature to accommodate steric and electronic effects of the bulky benzoyl and chloro groups. Post-reaction purification via column chromatography or recrystallization is critical to isolate the carboxaldehyde derivative .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
  • 1H/13C NMR : Assign peaks for the benzoyl (δ ~7.5–8.0 ppm, aromatic protons), chloro-substituted phenyl (distinct coupling patterns), and aldehyde proton (δ ~9.5–10.5 ppm).
  • Single-crystal X-ray diffraction : and highlight the use of X-ray crystallography to resolve bond lengths and angles, particularly for triazole rings and substituent conformations. Submit crystallographic data to the Cambridge Crystallographic Data Centre (CCDC) for validation .
  • Mass spectrometry : Confirm molecular weight ([M+H]+ or [M–H]–) and fragmentation patterns consistent with the carboxaldehyde group.

Q. What preliminary assays are suitable for screening biological activity?

  • Methodological Answer : Given the pharmacological relevance of 1,2,4-triazoles (e.g., antitumoral, anticonvulsant activities per ), initiate in vitro assays:
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control.
  • Enzyme inhibition : Screen against acetylcholinesterase (AChE) or cyclooxygenase-2 (COX-2) via spectrophotometric methods.
  • Antimicrobial activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using agar diffusion assays .

Advanced Research Questions

Q. How can contradictory bioactivity results between similar triazole derivatives be resolved?

  • Methodological Answer : Discrepancies may arise from substituent positioning or purity issues. Conduct:
  • Structure-activity relationship (SAR) studies : Compare analogs with systematic variations (e.g., replacing chloro with fluoro, altering benzoyl orientation).
  • Purity analysis : Use HPLC-MS to detect impurities or byproducts (e.g., highlights storage conditions affecting stability).
  • Docking simulations : Model interactions with target proteins (e.g., COX-2) using software like AutoDock Vina to rationalize activity differences .

Q. What strategies optimize the yield of the carboxaldehyde group during synthesis?

  • Methodological Answer : The aldehyde group is prone to oxidation or side reactions. Mitigate this by:
  • Protecting groups : Temporarily protect the aldehyde as an acetal during synthesis, followed by acidic deprotection.
  • Low-temperature reactions : Conduct condensation steps at 0–5°C to minimize aldehyde degradation.
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or ionic liquids to enhance regioselectivity, as suggested in for similar triazole carboxylates .

Q. How can computational methods predict the compound’s reactivity or stability?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., Gaussian 09) to:
  • Map electrostatic potentials : Identify nucleophilic/electrophilic sites on the triazole and aldehyde groups.
  • Assess stability : Calculate bond dissociation energies (BDEs) for the C=O (aldehyde) and C–Cl bonds under thermal/oxidative stress.
  • Validate with experimental data : Compare computed NMR/IR spectra with empirical results ( used this approach for triazole-thione derivatives) .

Q. What analytical techniques resolve spectral overlaps in characterization?

  • Methodological Answer : For complex NMR spectra (e.g., overlapping aromatic protons):
  • 2D NMR : Use HSQC and HMBC to correlate protons with adjacent carbons and long-range couplings.
  • Deuteration : Exchange labile protons (e.g., aldehyde) with deuterium to simplify splitting patterns.
  • Dynamic NMR : Analyze variable-temperature spectra to distinguish rotamers or conformers (relevant for the benzoyl group’s rotation barrier) .

Methodological Notes for Data Interpretation

  • Crystallographic data (e.g., CCDC-1441403 in ) should be cross-referenced with computational models to validate bond angles and packing structures.
  • Contradictions in bioactivity may stem from assay conditions (e.g., pH, solvent). Include controls like DMSO-only treatments to rule out solvent effects .
  • Synthetic byproducts (e.g., oxidized aldehyde to carboxylic acid) require LC-MS monitoring and iterative protocol refinement .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-(2-Benzoyl-4-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-carboxaldehyde
Reactant of Route 2
Reactant of Route 2
4-(2-Benzoyl-4-chlorophenyl)-5-methyl-4H-1,2,4-triazole-3-carboxaldehyde

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